molecular formula C16H14F3NO2 B2443103 N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide CAS No. 879184-79-9

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2443103
CAS No.: 879184-79-9
M. Wt: 309.288
InChI Key: HYYZESAGROWJFR-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes a phenoxyethyl group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)15(21)20-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZESAGROWJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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